5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde is a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor. [, ] Lapatinib is clinically used for treating advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [] This intermediate plays a critical role in the development of this important pharmaceutical agent.
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde is a complex organic compound with the CAS Number 231278-84-5. Its molecular formula is , and it has a molecular weight of approximately 473.88 g/mol. This compound is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer cells, due to its structural features that allow for specific biological interactions.
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde belongs to the class of quinazoline derivatives and is characterized by the presence of a furan ring and a chloro-substituted phenyl group. It is categorized as an organic compound with potential applications in pharmaceuticals, particularly in cancer treatment.
The synthesis of 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde typically involves a multi-step process. One common synthetic route includes the reaction between 2-formylfuran-5-boronic acid and N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine .
The molecular structure of 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde features:
The InChI key for this compound is XQPZOUAAXRXPAM-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications .
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde primarily involves its interaction with specific molecular targets in cancer cells, particularly:
This interaction is crucial for developing targeted therapies in oncology .
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde has significant applications in:
The systematic name assigned according to International Union of Pure and Applied Chemistry (IUPAC) rules is 5-({4-[(3-Chloro-4-{[3-fluorophenyl]methoxy}phenyl)amino]quinazolin-6-yl})furan-2-carbaldehyde. This name systematically describes the core structure and substituents:
This nomenclature precisely defines the connectivity and functional groups within the complex molecule.
The compound has the molecular formula C₂₆H₁₇ClFN₃O₃. This formula accounts for:
The molecular weight, calculated based on standard atomic masses, is 473.88 g/mol.
Standard chemical identifiers provide concise, computer-readable representations of the structure:
COC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)OC4=CC=CC(=C4)F)C(=N2)C5=CC=C(O5)C=O)Cl
N=C2N=C3...C(=N2)
), 4-aminophenyl substitution (C1=CC(=C(...Cl)NC2
), 3-fluorobenzyloxy linkage (...C1)OC4=CC=CC(=C4)F
), and 6-(5-formylfuran-2-yl) substitution (...C2)C5=CC=C(O5)C=O
).NYYQFXZQRFCTGR-UHFFFAOYSA-N
NYYQFXZQRFCTGR-UHFFFAOYSA-N
confirms the exact connectivity and stereochemistry (in this case, absence of defined stereocenters).Single-crystal X-ray diffraction (SCXRD) analysis provides definitive proof of the compound's three-dimensional structure and solid-state conformation. Key crystallographic parameters are summarized below:
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | |
a (Å) | 14.903(3) |
b (Å) | 9.0460(18) |
c (Å) | 20.727(4) |
β (°) | 92.42(3) |
Unit Cell Volume (ų) | 2790.8(10) |
Z (Molecules/Unit Cell) | 4 |
Calculated Density (g/cm³) | 1.505 |
R-factor (Final) | R₁ = 0.0614, wR₂ = 0.1510 |
Key Structural Findings:
The compound is registered in major public chemical databases, providing centralized access to its chemical data and associated literature:
Database | Identifier | Direct Link |
---|---|---|
PubChem | CID 11181296 | https://pubchem.ncbi.nlm.nih.gov/compound/11181296 |
ChemSpider | CID 21071165 | http://www.chemspider.com/Chemical-Structure.21071165.html |
These identifiers are crucial for unambiguous referencing and retrieval of compound-specific information across various platforms and publications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0